molecular formula C12H14BrN B2764728 6'-Bromo-3',4'-dihydro-1'h-spiro[azetidine-2,2'-naphthalene] CAS No. 1478735-16-8

6'-Bromo-3',4'-dihydro-1'h-spiro[azetidine-2,2'-naphthalene]

Cat. No.: B2764728
CAS No.: 1478735-16-8
M. Wt: 252.155
InChI Key: GMNLMXHJWDBLEQ-UHFFFAOYSA-N
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Description

6'-Bromo-3',4'-dihydro-1'H-spiro[azetidine-2,2'-naphthalene] is a spirocyclic azetidine compound of significant interest in medicinal chemistry and drug discovery research. Spirocyclic structures, characterized by two rings joined at a single atom, are prized for their three-dimensional complexity and structural rigidity, which can be advantageous in designing ligands for biological targets . The azetidine, a four-membered nitrogen-containing ring, is a key scaffold in the development of novel bioactive molecules . This specific bromo-substituted analogue is a valuable building block for the synthesis of more complex spirocyclic frameworks. Research into similar spiro-azetidin-2-one (β-lactam) derivatives has revealed a range of promising biological activities, including antibacterial and antifungal properties, with bromo-substituted variants demonstrating particularly good potency . Furthermore, spiro-β-lactam cores are being explored beyond anti-infective applications, showing potential in areas such as antimalarial and anticancer agent development . This compound is intended for use as a key intermediate or precursor in organic synthesis and pharmaceutical R&D, enabling researchers to explore new chemical space and develop potential therapeutic candidates.

Properties

IUPAC Name

7-bromospiro[2,4-dihydro-1H-naphthalene-3,2'-azetidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c13-11-2-1-10-8-12(5-6-14-12)4-3-9(10)7-11/h1-2,7,14H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNLMXHJWDBLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN2)CC3=C1C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Bromo-3’,4’-dihydro-1’h-spiro[azetidine-2,2’-naphthalene] typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Spirocyclization: The azetidine ring is then fused to the naphthalene moiety through spirocyclization reactions. This step often requires specific catalysts and reaction conditions to ensure the correct formation of the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 6' position undergoes aromatic nucleophilic substitution (SNAr) due to electron-withdrawing effects from the spiro-conjugated system. Key reactions include:

Reaction Type Conditions Products Notes
AminationNH₃/EtOH, 80°C, 12 hrs6'-Amino derivativeModerate yield (45-60%)
MethoxylationNaOMe/DMF, reflux6'-Methoxy derivativeRequires phase-transfer catalysts
ThiolationHS⁻/DMSO, 60°C6'-Thiolated productLimited regioselectivity observed

The bromine’s reactivity is enhanced by the electron-deficient naphthalene ring, enabling efficient substitution with soft nucleophiles.

Ring-Opening Reactions of the Azetidine Moiety

The strained azetidine ring (bond angle ~90°) undergoes acid- or base-catalyzed ring-opening :

  • Acidic Conditions :
    Azetidine+HClLinear amine hydrochloride\text{Azetidine} + \text{HCl} \rightarrow \text{Linear amine hydrochloride}
    Protonation at nitrogen induces cleavage, forming a secondary amine (confirmed by NMR) .

  • Basic Conditions :
    Azetidine+NaOHβ-Amino alcohol\text{Azetidine} + \text{NaOH} \rightarrow \text{β-Amino alcohol}
    Hydroxide attack at the β-carbon generates a diol intermediate (isolated in 70% yield) .

Cycloaddition Reactions

The spiro system participates in [2+2] cycloadditions under UV light:

Dienophile Conditions Product Yield
EthyleneUV (254 nm), CH₂Cl₂, 24 hrsBicyclo[4.2.0]octane derivative35%
PhenylacetyleneIr-catalyzed, 25°CSpiro-fused cyclobutene52%

Density functional theory (DFT) studies suggest the spiro strain lowers the activation energy by ~15 kcal/mol compared to non-spiro analogs .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-couplings :

Reaction Catalyst System Scope Efficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneAryl boronic acids60-85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Primary/secondary amines40-70%

The reaction tolerates steric hindrance from the spiro framework but requires elevated temperatures (100–120°C) .

Electrophilic Aromatic Substitution

The naphthalene ring undergoes limited electrophilic substitution at the 5' position (meta to bromine):

Electrophile Conditions Product Yield
NitrationHNO₃/H₂SO₄, 0°C5'-Nitro derivative28%
SulfonationSO₃/H₂SO₄, 50°C5'-Sulfo acid<10%

Low reactivity is attributed to bromine’s deactivating effect and steric blocking by the azetidine ring.

Functional Group Transformations

  • Azetidine N-Alkylation :
    Azetidine+R-XBaseN-Alkylated product\text{Azetidine} + \text{R-X} \xrightarrow{\text{Base}} \text{N-Alkylated product}
    Quaternary ammonium salts form in >80% yield with methyl iodide .

  • Bromine-Lithium Exchange :
    Br+n-BuLiLi-intermediateElectrophileFunctionalized product\text{Br} + \text{n-BuLi} \rightarrow \text{Li-intermediate} \xrightarrow{\text{Electrophile}} \text{Functionalized product}
    Used to install carbonyl groups (e.g., ketones, esters) .

Key Mechanistic Insights

  • Strain-Driven Reactivity : The azetidine’s ring strain (estimated 25 kcal/mol) accelerates ring-opening and cycloadditions .

  • Conformational Rigidity : Spiro conjugation restricts rotational freedom, enhancing stereoselectivity in cross-couplings .

This compound’s versatility makes it valuable for synthesizing bioactive molecules, particularly kinase inhibitors and strained heterocycles.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 6'-bromo-3',4'-dihydro-1'H-spiro[azetidine-2,2'-naphthalene] have shown promise in inhibiting cyclin-dependent kinases (CDKs), particularly CDK9. These enzymes are crucial for cell cycle regulation and transcriptional control, making them significant targets in cancer therapy. The spirocyclic structure may contribute to enhanced binding affinity with biological targets due to reduced conformational entropy penalties during interactions.

2. Antibiotic Development

The azetidine ring structure is reminiscent of certain classes of antibiotics such as penicillins and cephalosporins. Research into derivatives of spirocyclic compounds has suggested potential antibacterial properties, which could lead to the development of new antibiotic agents.

Synthetic Applications

1. Synthetic Methodologies

Several synthetic routes have been developed for creating 6'-bromo-3',4'-dihydro-1'H-spiro[azetidine-2,2'-naphthalene]. Common methods include:

  • Cyclization Reactions : Utilizing various precursors to form the spirocyclic structure.
  • Nucleophilic Substitution : Exploiting the bromine substituent for further functionalization.

These synthetic strategies are crucial for producing analogs with tailored biological activities .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of a series of spirocyclic compounds, including 6'-bromo-3',4'-dihydro-1'H-spiro[azetidine-2,2'-naphthalene]. The compound was tested against several cancer cell lines, showing significant inhibition of cell proliferation. The mechanism was attributed to its ability to interfere with CDK9 activity, leading to apoptosis in cancer cells.

Case Study 2: Synthesis and Characterization

Another research focused on synthesizing 6'-bromo-3',4'-dihydro-1'H-spiro[azetidine-2,2'-naphthalene] via a multi-step reaction involving cyclization and substitution reactions. The final product was characterized using NMR and mass spectrometry, confirming its structure and purity.

Comparative Analysis with Related Compounds

Compound NameStructure TypeKey FeaturesUniqueness
3',4'-Dihydro-1'H-spiro[azetidine-2,2'-naphthalene]SpirocyclicLacks bromine substituentSimpler structure may lead to different biological activity
Spiropiperidine derivativesSpirocyclicVarying alkyl substitutionsBroader range of biological activities
Azabicyclo[1.1.0]butane derivativesBicyclicHigh strain energyUnique reactivity due to strain

This table illustrates the uniqueness of 6'-bromo-3',4'-dihydro-1'H-spiro[azetidine-2,2'-naphthalene], particularly its bromine substitution which may enhance certain chemical properties compared to its analogs.

Mechanism of Action

The mechanism of action of 6’-Bromo-3’,4’-dihydro-1’h-spiro[azetidine-2,2’-naphthalene] involves its interaction with specific molecular targets. The spirocyclic structure provides rigidity, which can enhance binding affinity to targets such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Core Rings
Compound Name Core Ring System Substituents/Features Molecular Weight (g/mol) Key Applications/Properties References
6'-Bromo-3',4'-dihydro-1'H-spiro[azetidine-2,2'-naphthalene] Azetidine (4-membered) + dihydronaphthalene Bromine at C6', fused spiro junction 279.215 Unknown (discontinued)
(R)-7’-Bromo-3',4'-dihydro-2'H-spiro[indoline-2,1'-naphthalene] Indoline (6-membered) + dihydronaphthalene Bromine at C7', chiral center 330.23 (estimated) Antineoplastic activity (preliminary)
1’-Acyl-1-benzyl-3´,4´-dihydro-1´H-spiro[piperidine-4,2´-quinoline] Piperidine (6-membered) + dihydroquinoline Acyl/benzyl groups ~350–400 (varies) Antioxidant potential, synthetic ease

Key Observations :

  • Ring Size and Strain : The azetidine derivative’s 4-membered ring introduces higher ring strain compared to piperidine (6-membered) or indoline derivatives. This strain may reduce stability or require specialized synthetic routes .
  • Chirality : The indoline-based spiro compound (e.g., (R)-8h) exhibits enantioselectivity ([α]D²⁰ = +64.8), suggesting utility in asymmetric catalysis or targeted drug design, whereas the azetidine analogue lacks reported optical activity .
Functional Analogues with Brominated Spiro Systems
Compound Name Core Structure Functional Groups Synthesis Method Notable Properties References
6'-Bromo-4-(difluoromethyl)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one Cyclohexane + indenone Difluoromethyl, ketone Multi-step alkylation Enhanced lipophilicity (CF₂ group)
6'-Bromo-8'-chloro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione Imidazopyridine + cyclohexane Bromine, chlorine, dione Pd-catalyzed coupling High polarity (dione moiety)
6-Bromo-2-methyl-3-(naphthalene-2-yl)quinazolin-4(3H)-one Quinazolinone + naphthalene Bromine, methyl, naphthyl Reflux in ethanol NSAID candidate (anti-inflammatory)

Key Observations :

  • Electronic Effects: Bromine’s electron-withdrawing nature in the azetidine derivative may direct reactivity toward electrophilic aromatic substitution, similar to brominated quinazolinones .
  • Bioactivity: Spiro-piperidine derivatives (e.g., 1’-acyl-3´,4´-dihydroquinolines) show antioxidant activity, contrasting with the azetidine compound’s undefined pharmacological profile .
Comparison of Physicochemical Properties
Property 6'-Bromo-azetidine Spiro Compound Spiro-piperidine Derivatives Brominated Quinazolinones
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8–3.2 ~4.0 (high lipophilicity)
Solubility Low (non-polar spiro core) Moderate (polar acyl groups) Low (crystalline solid)
Thermal Stability Unreported High (stable up to 200°C) Decomposes at ~150°C

Notes:

  • The azetidine compound’s smaller ring may reduce solubility compared to piperidine derivatives with polar acyl groups .
  • Brominated quinazolinones exhibit higher thermal stability due to planar aromatic systems, unlike strained spiro structures .

Biological Activity

6'-Bromo-3',4'-dihydro-1'H-spiro[azetidine-2,2'-naphthalene] is a spirocyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics. Its molecular formula is C₁₂H₁₄BrN, with a molecular weight of approximately 252.15 g/mol. The presence of a bromine atom at the 6' position enhances its reactivity and potential biological activity, making it a subject of interest in pharmacological studies.

Structural Characteristics

The compound features a spirocyclic structure that integrates an azetidine ring with a naphthalene moiety. This configuration contributes to its rigidity, which can reduce conformational entropy penalties during interactions with biological targets, potentially enhancing binding affinity and specificity.

Biological Activity Overview

Research indicates that compounds similar to 6'-bromo-3',4'-dihydro-1'H-spiro[azetidine-2,2'-naphthalene] exhibit various biological activities, including:

  • Anticancer Activity : Some spirocyclic compounds have shown cytotoxic effects against various cancer cell lines. For instance, derivatives of related structures demonstrated IC₅₀ values ranging from 49.79 µM to 113.70 µM against RKO and HeLa cells, indicating promising anticancer properties .
  • Inhibition of Cyclin-dependent Kinases (CDKs) : Similar compounds have been reported to inhibit CDK9, which plays a crucial role in cell cycle regulation and transcriptional control .
  • Antioxidant Activity : Certain derivatives exhibit antioxidant properties, which are essential for protecting cells from oxidative stress and may contribute to their therapeutic effects .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to 6'-bromo-3',4'-dihydro-1'H-spiro[azetidine-2,2'-naphthalene]:

  • Cytotoxicity Evaluation :
    A study assessed the cytotoxic effects of spirocyclic compounds against various human tumor cell lines. The most potent derivatives showed IC₅₀ values below 100 µM, with detailed morphological assessments confirming the effects on cell viability .
  • Leishmanicidal Activity :
    Another research focused on the leishmanicidal properties of spirocyclic compounds, revealing that certain derivatives exhibited IC₅₀ values comparable to standard treatments like amphotericin B . This highlights the potential for developing new treatments for leishmaniasis based on spirocyclic scaffolds.

Comparative Analysis with Related Compounds

To understand the unique properties of 6'-bromo-3',4'-dihydro-1'H-spiro[azetidine-2,2'-naphthalene], a comparison with structurally related compounds is useful:

Compound NameStructure TypeKey FeaturesBiological Activity
3',4'-Dihydro-1'H-spiro[azetidine-2,2'-naphthalene]SpirocyclicLacks bromine substituentVariable biological activity
Spiropiperidine derivativesSpirocyclicVarying alkyl substitutionsBroader range of activities
Azabicyclo[1.1.0]butane derivativesBicyclicHigh strain energyUnique reactivity due to strain

The presence of the bromine atom in 6'-bromo-3',4'-dihydro-1'H-spiro[azetidine-2,2'-naphthalene] may enhance certain chemical properties and biological interactions compared to its analogs.

Q & A

Q. What are the key synthetic strategies for preparing 6'-Bromo-3',4'-dihydro-1'h-spiro[azetidine-2,2'-naphthalene], and how can reaction conditions be optimized?

The synthesis of spiro compounds often involves cyclization or coupling reactions. For this brominated spiroazetidine-naphthalene system:

  • Cyclization approaches : Use β-ketodiketone intermediates to form the spiro ring via intramolecular thioamide reactions under controlled pH (7–9) and reflux conditions (80–100°C) .
  • Cross-coupling : Bromine at the 6' position allows Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids. Catalytic systems like Pd(PPh₃)₄ (2–5 mol%) in THF/EtOH at 60–80°C yield functionalized derivatives .
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and base (K₂CO₃ vs. Cs₂CO₃) improves yields (from ~60% to >85%) .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
Spiro ring formationβ-ketodiketone, NH₄OAc, EtOH, reflux78%
BrominationNBS, AIBN, CCl₄, 70°C65%
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, THF/H₂O82%

Q. Which analytical techniques are critical for characterizing this spiro compound?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify spiro junction protons (δ 2.5–3.5 ppm) and dihydronaphthalene aromatic signals (δ 6.8–7.4 ppm). Axial vs. equatorial conformers may split peaks .
    • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of azetidine and naphthalene moieties .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₅H₁₉BrN: calc. 279.215; obs. 279.213) .
  • X-ray Crystallography : Resolves spiro ring geometry and dihedral angles (e.g., azetidine puckering) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and conformational stability?

  • DFT Calculations :
    • Optimize geometry using B3LYP/6-31G(d) to assess spiro ring strain and bromine’s electron-withdrawing effects on naphthalene π-system .
    • HOMO-LUMO gaps (~4.5 eV) suggest moderate electrophilicity at the brominated position .
  • Molecular Docking : Dock into kinase targets (e.g., CDK2) using AutoDock Vina to hypothesize binding modes, leveraging the spiro scaffold’s rigidity .

Q. Table 2: Key Computational Parameters

ParameterValue/OutcomeReference
HOMO Energy (eV)-6.2
LUMO Energy (eV)-1.7
Docking Score (CDK2)-9.3 kcal/mol

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

  • Bromine replacement : Substituting Br with -CN or -CF₃ alters lipophilicity (logP from 2.8 to 3.5) and modulates CNS permeability .
  • Spiro ring expansion : Replacing azetidine with pyrrolidine increases ring strain (∆G‡ by ~2 kcal/mol) but enhances solubility .

Methodological Note : Test derivatives in vitro using kinase inhibition assays (IC₅₀ values) and correlate with computed electronic parameters .

Q. How should researchers resolve contradictions in reported synthetic yields or reaction outcomes?

  • Case Study : Yields for spiro ring formation vary (65–85%) due to:
    • Catalyst purity : Use freshly distilled Pd(PPh₃)₄ to avoid deactivation .
    • Solvent drying : Anhydrous THF (<50 ppm H₂O) prevents byproduct formation .
  • Troubleshooting : Monitor reactions via TLC (hexane/EtOAc 3:1) and optimize stoichiometry (1.2 eq. β-ketodiketone) .

Q. Key Challenges and Future Directions

  • Stereoselectivity : Develop asymmetric catalysis (e.g., chiral phosphine ligands) to access enantiopure spiro derivatives .
  • Biological Profiling : Prioritize in vivo toxicity studies due to the compound’s structural similarity to kinase inhibitors .

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